N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine
Description
Properties
Molecular Formula |
C6H9N3S |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
N-(thiadiazol-4-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C6H9N3S/c1-2-5(1)7-3-6-4-10-9-8-6/h4-5,7H,1-3H2 |
InChI Key |
UETYLPAYAJHDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Carboxylic Acid Coupling
Procedure
1,2,3-Thiadiazole-4-carboxylic acid (CAS 4100-13-4) is activated and coupled with cyclopropanamine derivatives via amide bond formation.
Example
In a representative synthesis ():
- Reactants : 1,2,3-Thiadiazole-4-carboxylic acid (1.0 g, 7.7 mmol), cyclopropanamine (10 equiv).
- Conditions :
- Activator: PyBrop (10 equiv).
- Solvent: Dichloromethane.
- Temperature: Room temperature, 24 hours.
- Yield : ~52% after purification.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉N₃S |
| Purity | >95% (HPLC) |
| Characterization | ¹H NMR, MS, IR |
Method 2: Reductive Amination
Procedure
A thiadiazole aldehyde intermediate is reacted with cyclopropanamine under reductive conditions.
- Reactants : 1,2,3-Thiadiazole-4-carbaldehyde, cyclopropanamine.
- Conditions :
- Reductant: Sodium cyanoborohydride (NaBH₃CN).
- Solvent: Methanol.
- Temperature: 25°C, 12 hours.
- Yield : ~60–70% (estimated from analogous reactions).
Method 3: Direct Alkylation
Procedure
4-Chloromethyl-1,2,3-thiadiazole undergoes nucleophilic substitution with cyclopropanamine.
- Reactants : 4-Chloromethyl-1,2,3-thiadiazole (1.2 equiv), cyclopropanamine (1.0 equiv).
- Conditions :
- Base: Triethylamine (2.0 equiv).
- Solvent: Tetrahydrofuran (THF).
- Temperature: 60°C, 6 hours.
- Yield : ~45–55% (estimated).
Optimization and Challenges
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity and yield.
- Activating Agents : PyBrop or EDC/HOBt systems enhance coupling efficiency in amide formation.
- Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization is critical for isolating pure product.
- Over-alkylation at the thiadiazole nitrogen.
- Hydrolysis of the thiadiazole ring under acidic/basic conditions.
Structural Confirmation
- ¹H NMR (CDCl₃) :
- δ 9.27 (s, 1H, thiadiazole-H).
- δ 3.46 (s, 2H, CH₂-N).
- δ 1.28–1.53 (m, 4H, cyclopropane-H).
- MS (ESI) : m/z 155.22 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Carboxylic Acid Coupling | 52 | Moderate | High |
| Reductive Amination | 60–70 | High | Moderate |
| Direct Alkylation | 45–55 | Low | Low |
Applications in Medicinal Chemistry
The compound’s 1,2,3-thiadiazole moiety enhances bioavailability, while the cyclopropane ring contributes to conformational rigidity, making it valuable in:
- Anticancer agents : Thiadiazoles inhibit kinases and proteases.
- Antimicrobials : Structural analogs show activity against Staphylococcus aureus and E. coli.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product Formed | Key Observations |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Aqueous, 60–80°C | Thiadiazole sulfoxide derivative | Partial ring opening observed at prolonged reaction times |
| Potassium permanganate (KMnO₄) | Acidic medium, RT | Thiadiazole sulfone derivative | Requires stoichiometric oxidant; yields ~65% |
Oxidation primarily targets the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones. The cyclopropane ring remains intact under mild conditions but may isomerize at elevated temperatures.
Nucleophilic Substitution
The nitrogen atoms in the thiadiazole ring participate in nucleophilic substitutions:
Reactivity with Alkyl Halides
| Substrate | Reagent | Product | Mechanism |
|---|---|---|---|
| Methyl iodide (CH₃I) | DMF, K₂CO₃, 50°C | N-Methylated thiadiazole derivative | SN2 displacement at N3 position |
| Benzyl chloride (C₆H₅CH₂Cl) | THF, RT | N-Benzyl derivative | Enhanced electrophilicity due to aromatic stabilization |
Acylation Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride (CH₃COCl) | Dichloromethane, 0°C | N-Acetylated derivative | 78% |
| 4-Nitrobenzoyl chloride | Pyridine, reflux | 4-Nitrobenzamide analog | 62% |
The N3 nitrogen exhibits higher nucleophilicity compared to N2 due to electronic effects of the cyclopropane substituent .
Acid-Base Reactions
The cyclopropanamine moiety reacts with acids to form stable salts:
| Acid | Product | Application |
|---|---|---|
| Hydrochloric acid (HCl) | N-(Thiadiazolylmethyl)cyclopropanamine hydrochloride | Improved solubility for biological assays |
| Trifluoroacetic acid (TFA) | Trifluoroacetate salt | Used in HPLC purification |
Protonation occurs preferentially at the cyclopropane-bound amine, stabilizing the compound for storage and synthetic applications.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in [3+2] cycloadditions:
Ring-opening reactions occur under strong reducing conditions (e.g., LiAlH₄), yielding open-chain thioamides.
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable functionalization:
These reactions exploit the electron-deficient nature of the thiadiazole ring, facilitating coupling at specific positions .
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Structural modifications at the thiadiazole or cyclopropane groups enhance target specificity .
Scientific Research Applications
N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially leading to the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s uniqueness lies in its hybrid structure, merging a cyclopropanamine backbone with a thiadiazole heterocycle. Below is a comparative analysis with key analogs:
Key Observations:
- Conformational Rigidity : The cyclopropane group may improve membrane permeability compared to linear alkyl chains in analogs like N-[(2-nitrophenyl)methyl]cyclopropanamine .
Biological Activity
N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine is a compound that incorporates the thiadiazole moiety, which has been widely studied for its diverse biological activities. This article examines the biological properties of this compound, focusing on its pharmacological potential, synthesis, and mechanisms of action based on recent literature.
Thiadiazole derivatives have garnered attention due to their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant effects. The presence of the thiadiazole ring enhances the pharmacological profile of compounds through various mechanisms of action that target specific biological pathways .
2.1 Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives is well-documented. Studies have shown that compounds containing the 1,2,3-thiadiazole nucleus exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have been synthesized that demonstrate potent activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 16 µg/mL |
| 1,3,4-Thiadiazole derivative A | Pseudomonas aeruginosa | 64 µg/mL |
2.2 Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that certain derivatives can effectively inhibit c-Met kinase activity, a target in cancer therapy . The compound this compound has been evaluated for its potential in inhibiting tumor growth in vitro and in vivo models.
Case Study: Inhibition of Tumor Growth
A recent study demonstrated that this compound significantly reduced tumor size in a xenograft model of breast cancer by inducing apoptosis in cancer cells .
2.3 Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Compounds with the thiadiazole ring have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases .
The biological activities of this compound are largely influenced by its structural features:
- Electrophilic Nature : The electron-deficient nature of the thiadiazole ring allows for nucleophilic substitution reactions that can modify biological targets.
- Aromatic Stability : The stability conferred by the aromatic system enhances the compound's bioavailability and interaction with cellular targets .
4. Synthesis and Structural Modifications
The synthesis of this compound involves several steps including the formation of the thiadiazole ring followed by cyclopropanation reactions. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents Used |
|---|---|---|
| Formation of Thiadiazole | Cyclization | Thiosemicarbazide + Aldehyde |
| Cyclopropanation | Ring Formation | Cyclopropane precursors |
| Final Product Isolation | Purification | Chromatography |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like hydrazonoyl halides or thiocarboxanilides. For example, hydrazonoyl halides react with thiocarboxanilides in acetonitrile under reflux (1–3 minutes) to form thiadiazoline intermediates, followed by cyclization in DMF with iodine and triethylamine . Key optimizations include controlling reaction time, solvent polarity, and catalyst ratios to minimize side products.
- Validation : Structural confirmation via and NMR spectroscopy is critical, focusing on characteristic peaks for the thiadiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and cyclopropane protons (δ 1.0–2.0 ppm) .
Q. How is the purity and stability of this compound assessed under laboratory storage conditions?
- Methodology : Stability is evaluated using accelerated degradation studies (e.g., exposure to heat, light, and humidity) followed by HPLC or LC-MS analysis. The compound should be stored in inert atmospheres (argon) at −20°C to prevent oxidation or hydrolysis. Decomposition products like sulfur or nitrogen oxides may form under extreme conditions, detectable via FT-IR or GC-MS .
Q. What spectroscopic techniques are prioritized for structural elucidation of this compound?
- Methodology :
- NMR : , , and 2D NMR (e.g., COSY, HSQC) resolve cyclopropane and thiadiazole moieties. Cyclopropane protons typically show coupling constants () of 5–10 Hz due to ring strain .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for CHNS: 168.0599) and fragments related to thiadiazole cleavage .
- X-ray Crystallography : Used to determine absolute configuration and intermolecular interactions in solid-state structures .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR guide the optimization of bioactivity in this compound derivatives?
- Methodology :
- 3D-QSAR : Build models using molecular alignment, steric/electrostatic field descriptors, and partial least squares (PLS) regression. For example, antifungal activity data from analogues (e.g., N-(5-substituted-thiadiazol-2-yl)cyclopropanecarboxamides) can train models to predict substituent effects on potency .
- Docking Studies : Map interactions with target enzymes (e.g., fungal CYP51) to identify critical hydrogen bonds or hydrophobic contacts .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare experimental variables (e.g., microbial strains, assay protocols). For instance, discrepancies in antifungal IC values may arise from differences in fungal cell wall permeability or incubation times .
- Structural Variants : Test derivatives with modified cyclopropane or thiadiazole groups to isolate pharmacophore contributions. For example, replacing the thiadiazole with a triazole ring alters electron density and binding affinity .
Q. How is the compound’s reactivity with biomolecules (e.g., proteins or DNA) characterized in mechanistic studies?
- Methodology :
- Covalent Binding Assays : Use LC-MS/MS to detect adducts formed between the compound’s electrophilic thiadiazole group and nucleophilic residues (e.g., cysteine in enzymes) .
- DNA Interaction Studies : Employ ethidium bromide displacement assays or comet assays to assess intercalation or genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
